2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid
Description
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid (CAS: 1268519-54-5) is a spirocyclic compound featuring a 5-azaspiro[2.4]heptane core fused with a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid side chain at position 7 . The spiro[2.4]heptane system introduces conformational rigidity, which is advantageous in drug discovery for stabilizing bioactive conformations . The Boc group enhances solubility and protects the amine during synthetic steps, while the carboxylic acid moiety enables further derivatization or interaction with biological targets . This compound is cataloged as a building block for medicinal chemistry, though commercial availability is noted as discontinued in some sources .
Properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(6-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXZXSRWHIGDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the spirocyclic core: This involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the acetic acid moiety: This step involves the functionalization of the spirocyclic core to introduce the acetic acid group.
Protection and deprotection steps: Protecting groups such as the 2-methylpropan-2-yl group are used to protect reactive sites during the synthesis and are later removed under specific conditions.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional attributes of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid with analogous spirocyclic acids and derivatives:
Key Observations:
Synthetic Accessibility :
- The Boc-protected 5-azaspiro[2.4]heptane scaffold is synthesized via cyclopropanation of ketones (), while spiro[3.3]heptane derivatives may require alternative ring-closing strategies .
Biological Relevance: The JAK1 inhibitor (R)-6c () demonstrates the pharmacological utility of the 5-azaspiro[2.4]heptane core, achieving nanomolar potency and high selectivity. However, the acetic acid derivative (target compound) lacks reported activity data, suggesting its primary role as an intermediate .
Commercial and Stability Considerations :
- Discontinuation of the target compound () may reflect challenges in large-scale synthesis or stability, whereas analogs like (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid remain available .
Biological Activity
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H23NO5, with a molecular weight of approximately 285.34 g/mol. The presence of the acetic acid moiety allows for significant interactions through hydrogen bonding and electrostatic interactions, which may enhance its binding affinity to biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors in biological pathways. It may act as a substrate mimic or inhibitor, modulating enzymatic activities and influencing various cellular processes.
- Enzyme Interaction : The spirocyclic structure may allow the compound to fit into enzyme active sites, potentially inhibiting or activating enzymatic reactions.
- Receptor Binding : The compound's structural features may facilitate binding to receptors, influencing signal transduction pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 5-Methyl-2-oxa-6-azaspiro[3.4]octan | Spirocyclic | Antimicrobial |
| 7-Amino-5-thia-2-azaspiro[3.4]octane | Spirocyclic | Anticancer |
| 2-(2-Boc-5-oxa-2-azaspiro[3.4]octan)acetic acid | Spirocyclic | Anti-inflammatory |
Case Studies
Recent studies have explored the biological activities of related spirocyclic compounds:
- Antimicrobial Activity : A study on a related spirocyclic compound demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential for development as an antibiotic agent.
- Anticancer Effects : Another investigation focused on a structurally similar compound that exhibited cytotoxic effects on cancer cell lines, indicating a pathway for further research into anticancer applications.
- Inflammation Modulation : Research has shown that certain spirocyclic compounds can modulate inflammatory pathways, providing insights into their potential therapeutic applications in inflammatory diseases.
Q & A
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Spiro Cyclization | BF₃·Et₂O, CH₂Cl₂, 0°C → RT | 65–70 | |
| Boc Protection | Boc₂O, DMAP, DCM, RT | 85–90 | |
| Sidechain Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | 50–60 |
Basic: How is the stereochemical configuration of the azaspiro core validated experimentally?
Methodological Answer:
X-ray Crystallography is the gold standard for confirming spirocyclic stereochemistry. For example, Acta Crystallographica reports a related azaspiro compound (7-azaniumyl-5-azaspiro[2.4]heptane) with R/S assignments derived from diffraction data . Alternatives include:
- Circular Dichroism (CD) : For chiral centers in solution.
- NMR Coupling Constants : Analysis of vicinal proton couplings (e.g., ) to infer ring conformation .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Referencing GHS classifications ():
- Hazard Mitigation : Use fume hoods (respiratory protection), nitrile gloves (skin corrosion category 2), and safety goggles (eye irritation category 2A).
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
- Storage : Inert atmosphere (N₂/Ar), –20°C, away from oxidizing agents .
Q. Table 2: Key Safety Parameters
| Parameter | Value | Reference |
|---|---|---|
| Acute Toxicity (Oral) | LD₅₀: 300–2000 mg/kg (Cat 4) | |
| Flash Point | >100°C (non-flammable) |
Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) calculations are used to:
- Map transition states for spiro ring-opening reactions.
- Predict acid/base behavior of the acetic acid moiety using pKa simulations.
- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) via databases like SMCVdb for toxicity profiling .
Case Study : DFT analysis of a related azaspiro compound revealed strain-induced reactivity at the spiro carbon, guiding catalyst selection .
Advanced: How do researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Contradictions often arise from variable reaction conditions (e.g., moisture sensitivity of Boc groups). Resolution involves:
Reproducibility Checks : Strict anhydrous conditions (e.g., molecular sieves for Boc protection) .
Byproduct Analysis : LC-MS to identify hydrolyzed or dimerized intermediates.
Catalyst Screening : Testing alternative Lewis acids (e.g., TiCl₄ vs. BF₃·Et₂O) for cyclization efficiency .
Q. Table 3: Yield Variability Factors
| Factor | Impact on Yield (%) | Reference |
|---|---|---|
| Moisture Contamination | ↓ 20–30 | |
| Catalyst Loading | ↑ 10–15 (BF₃·Et₂O) |
Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Modify the spiro ring size (e.g., [2.4] vs. [2.5]) or substitute the Boc group with other carbamates .
Biological Assays : Test analogs against target enzymes (e.g., proteases) to correlate steric/electronic effects with activity .
QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability .
Example : A study on tert-butyl carbamate analogs showed reduced activity with bulkier substituents, highlighting steric limitations .
Advanced: How does the compound’s stability vary under different pH conditions?
Methodological Answer:
Stability studies involve:
Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24h.
HPLC/MS Analysis : Quantify degradation products (e.g., Boc deprotection at pH < 3) .
Key Finding : The compound is stable at pH 5–7 but undergoes rapid hydrolysis in strong acids (t₁/₂ < 1h at pH 2) .
Advanced: What techniques are used to analyze ecological toxicity?
Methodological Answer:
- Microtox Assay : Measure luminescence inhibition in Vibrio fischeri to assess acute aquatic toxicity.
- Soil Mobility Studies : Use HPLC to determine adsorption coefficients (Koc) .
- SMCVdb Database : Query viability profiles of structurally related compounds for cross-species toxicity predictions .
Data Insight : Low soil mobility (Koc > 1000) suggests limited groundwater contamination risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
